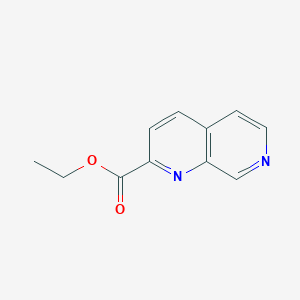

Ethyl 1,7-naphthyridine-2-carboxylate

Übersicht

Beschreibung

Ethyl 1,7-naphthyridine-2-carboxylate is an organic heterocyclic compound. It’s a derivative of naphthyridine, a class of compounds that have been of considerable interest due to their diverse biological activities and photochemical properties .

Synthesis Analysis

The synthesis of naphthyridine derivatives has been a subject of research for many years. Various strategies have been employed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Molecular Structure Analysis

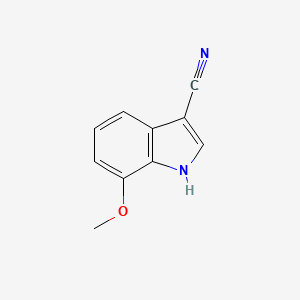

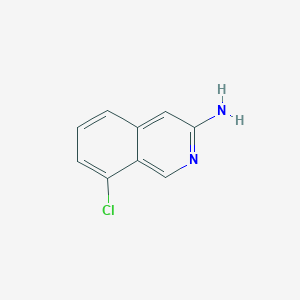

The molecular formula of Ethyl 1,7-naphthyridine-2-carboxylate is C11H10N2O2. Naphthyridines are considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .

Chemical Reactions Analysis

Naphthyridine derivatives exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Physical And Chemical Properties Analysis

The molecular weight of Ethyl 1,7-naphthyridine-2-carboxylate is 202.21 g/mol. The compound is solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Ethyl 1,7-naphthyridine-2-carboxylate is utilized as a precursor in synthesizing various substituted pyrimido[4,5-b] and [5,4-c][1,8]naphthyridines, which are of interest due to their diverse chemical properties and potential applications (Plisson & Chenault, 2001).

Microwave-assisted synthesis methods have been developed for ethyl 1,7-naphthyridine-2-carboxylate derivatives, simplifying and expediting the production of compounds that are crucial for the preparation of naphthyridone derivatives with broad biological activity (Leyva-Ramos et al., 2017).

Ethyl 1,7-naphthyridine-2-carboxylate has been used to create novel azetidino[2,3-b][1,8]naphthyridin-2(1H)-ones and 1,2,4-triazolo[4,3-a][1,8]naphthyridines, exhibiting antibacterial activity and representing a significant advance in antibacterial compound development (Mogilaiah et al., 2003).

Chemical Transformation and Modification

Ethyl 1,7-naphthyridine-2-carboxylate is employed in various chemical transformations, such as the creation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, through processes involving masking, deprotonation, and selenation (Kiely, 1991).

It has been transformed into 5-arylanthra[2,1-c][2,7]naphthyridine derivatives through a three-component reaction catalyzed by iodine, demonstrating the versatility of ethyl 1,7-naphthyridine-2-carboxylate in synthesizing complex heterocyclic compounds (Jiang et al., 2012).

Biological Activity and Medicinal Chemistry

Ethyl 1,7-naphthyridine-2-carboxylate derivatives have been synthesized and evaluated for their inhibitory activity on cholinesterases and neuroprotective profile, contributing to Alzheimer's disease research and potential treatments (de los Ríos et al., 2010).

Some derivatives have been investigated for their antibacterial properties, showcasing the compound's significance in developing new antibacterial agents (Santilli et al., 1975).

Safety And Hazards

Zukünftige Richtungen

Naphthyridine derivatives have wide applicability in medicinal chemistry and materials science, and the development of methods for their synthesis has been of considerable interest . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .

Eigenschaften

IUPAC Name |

ethyl 1,7-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)9-4-3-8-5-6-12-7-10(8)13-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLMYXFLIYXAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C1)C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70699667 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,7-naphthyridine-2-carboxylate | |

CAS RN |

250674-53-4 | |

| Record name | Ethyl 1,7-naphthyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70699667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylphenyl)sulfonyl]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B1424253.png)